
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its high thermal stability and hydrophobic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water, leading to the formation of dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic and linear siloxanes, including this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale hydrolysis and condensation reactors. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into lower oxidation state silanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use chlorine or bromine under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone-based lubricants, sealants, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silicon-based receptors and enzymes.
Pathways: It can modulate the activity of silicon-related metabolic pathways, influencing the synthesis and degradation of silicon-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4-Octamethylcyclobutane: A similar silicon-based compound with a different structural arrangement.
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzofluorene: Another silicon-containing compound with unique properties.
Uniqueness
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilocane is unique due to its high thermal stability and hydrophobic nature, making it particularly useful in applications requiring durable and water-resistant materials.
Eigenschaften
CAS-Nummer |
190520-04-8 |
|---|---|
Molekularformel |
C12H32Si4 |
Molekulargewicht |
288.72 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octamethyltetrasilocane |
InChI |
InChI=1S/C12H32Si4/c1-13(2)11-9-10-12-14(3,4)16(7,8)15(13,5)6/h9-12H2,1-8H3 |
InChI-Schlüssel |
RLXWVBRLUYIEFC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


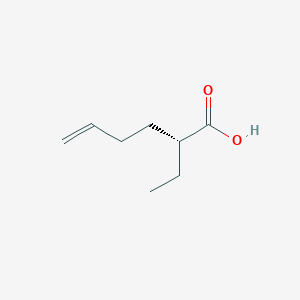
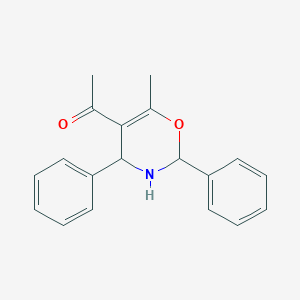
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
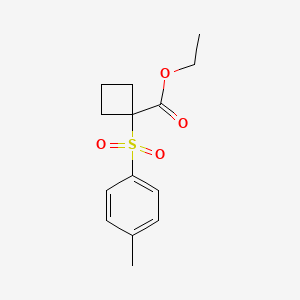
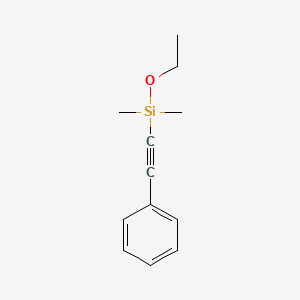
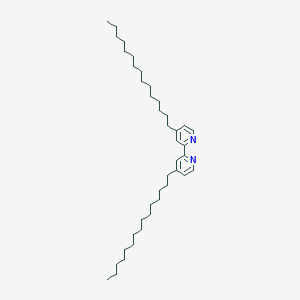
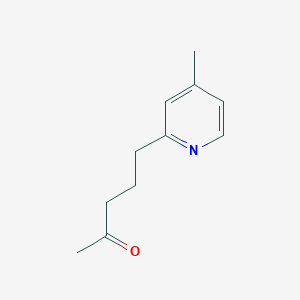
![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
